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molecular formula C16H24N2O2 B153303 tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate CAS No. 387827-19-2

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

Cat. No. B153303
M. Wt: 276.37 g/mol
InChI Key: INZSWUJHGMIAJM-UHFFFAOYSA-N
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Patent
US07176199B2

Procedure details

To a solution of 1,2,3,6-tetrahydro-4-(3-nitrophenyl)pyridine-1-carboxylic acid tert-butyl ester (1.7 g), which is prepared according to the method disclosed in Synthesis, 993 (1991), in ethanol (100 ml) is added 10% palladium on carbon (wet, 1.7 g), and the mixture is stirred at 25° C. under hydrogen atmosphere for 5 hours. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: gradient, 0% to 100% ethyl acetate/hexane) to give the title compound (1.1 g).
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([N+:20]([O-])=O)[CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([NH2:20])[CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 25° C. under hydrogen atmosphere for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent: gradient, 0% to 100% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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